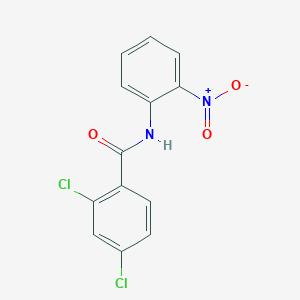

2,4-dichloro-N-(2-nitrophenyl)benzamide

Description

Significance and Versatility of Benzamide (B126) Derivatives in Chemical Science

Benzamide, the simplest amide derivative of benzoic acid, and its derivatives represent a class of compounds with significant versatility and importance in chemical science. wikipedia.org The benzamide scaffold is a privileged structure in medicinal chemistry due to its wide range of pharmacological activities. valpo.edunanobioletters.com These activities include antimicrobial, analgesic, anti-inflammatory, and anticancer properties. nanobioletters.comnih.gov The ability of the amide group to form stable hydrogen bonds and its neutral character contribute to its prevalence in biologically active molecules. valpo.edu

Substituted benzamides are integral to the development of pharmaceuticals, with some being used as antidepressants, anticonvulsants, and antipsychotics. valpo.edunih.gov For instance, sulpiride (B1682569) and amisulpride (B195569) are benzamide derivatives that have been used extensively in psychiatry. valpo.edunih.gov Beyond medicine, benzamide derivatives serve as crucial intermediates in the synthesis of dyes, plastics, and other organic compounds. youtube.com Their application extends to material science and as inhibitors for various enzymes, underscoring their broad utility in both academic and industrial research. nih.govnih.gov The continuous synthesis and investigation of novel benzamide derivatives are driven by their potential to yield new therapeutic agents and functional materials. nanobioletters.com

Overview of the 2,4-dichloro-N-(2-nitrophenyl)benzamide Chemical Entity within the Context of Scholarly Investigations

This compound is a specific substituted benzamide that has appeared in the context of chemical research collections. sigmaaldrich.com It is identified by the CAS Number 202207-08-7 and the linear formula C₁₃H₈Cl₂N₂O₃. sigmaaldrich.com While extensive, dedicated studies on this exact molecule are not widely published, its structural components—the 2,4-dichlorobenzoyl group and the 2-nitrophenyl amine moiety—are subjects of considerable scientific interest.

Research on structurally related compounds provides a framework for understanding the potential significance of this compound. For example, derivatives of 2,4-dichlorobenzoic acid have been investigated for their potential antidiabetic properties. nih.gov Similarly, benzamides featuring a nitrophenyl group are often synthesized to explore their biological activities, including antimicrobial and anticancer effects. nih.govmdpi.com The combination of a dichlorinated benzene (B151609) ring and a nitrated phenyl ring within the same amide structure suggests its potential role as an intermediate in the synthesis of more complex molecules or as a candidate for screening in drug discovery programs. researchgate.netnih.gov For instance, a study on N-(2-Chloro-4-nitrophenyl)-2-nitrobenzamide aimed to combine these types of functional groups to create novel structures. nih.gov The compound is available from suppliers of rare and unique chemicals for early-stage discovery research, indicating its role as a building block in exploratory chemical synthesis. sigmaaldrich.com

Below are the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 202207-08-7 | sigmaaldrich.com |

| Linear Formula | C₁₃H₈Cl₂N₂O₃ | sigmaaldrich.com |

| Molecular Weight | 311.12 g/mol | Calculated |

| Synonyms | Not available | |

| Physical State | Solid (inferred) |

Historical Context of Related Benzamide Research

The study of benzamides has a rich history dating back to the foundations of modern organic chemistry in the 19th century. chemistryviews.org A significant early milestone was the discovery of polymorphism in benzamide by Friedrich Wöhler and Justus von Liebig in 1832, making it the first reported polymorphic molecular crystal. nih.gov This early work laid the groundwork for understanding the solid-state properties of organic compounds.

Throughout the 20th century, and particularly from the 1970s onwards, research into substituted benzamides gained significant momentum in the field of medicinal chemistry. nih.govresearchgate.net A pivotal development was the synthesis and characterization of compounds like sulpiride, which demonstrated selective activity on dopamine (B1211576) receptors. nih.govresearchgate.net This led to the establishment of substituted benzamides as a distinct class of antipsychotic and antidepressant agents. nih.govresearchgate.net This period marked a shift from studying the fundamental properties of the parent benzamide to exploring the vast chemical space and therapeutic potential of its derivatives. The continuous evolution of synthetic methodologies has further enabled the creation of increasingly complex benzamide structures for various scientific applications. nanobioletters.commdpi.com

Scope and Objectives of Academic Inquiry Pertaining to this compound

The academic inquiry into a compound like this compound is typically multifaceted, driven by objectives common in synthetic and medicinal chemistry. A primary objective is the development of efficient and scalable synthetic routes. The synthesis would likely involve the condensation reaction between 2,4-dichlorobenzoyl chloride and 2-nitroaniline (B44862), a common method for forming amide bonds. nih.gov

A second key objective is the thorough characterization of the molecule's structure and properties. This involves the use of modern analytical techniques, including:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to elucidate the specific arrangement of atoms. nanobioletters.comnih.govmdpi.com

Infrared (IR) spectroscopy to identify characteristic functional groups, such as the amide C=O and N-H bonds, as well as the nitro group. nih.gov

Mass Spectrometry (MS) to confirm the molecular weight and fragmentation pattern. nanobioletters.com

Single-crystal X-ray diffraction to determine the precise three-dimensional structure and intermolecular interactions in the solid state, as has been done for similar compounds. researchgate.netnih.gov

The ultimate objective of academic research on new chemical entities like this compound is often the investigation of its potential biological or material properties. valpo.edu Drawing from studies on analogous structures, research goals could include evaluating its efficacy as an antimicrobial, anticancer, or antidiabetic agent. nih.govnih.govtandfonline.com Such studies often involve in vitro assays and computational methods like molecular docking to predict and understand the compound's interaction with biological targets. nih.govnih.govnih.gov

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-N-(2-nitrophenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2N2O3/c14-8-5-6-9(10(15)7-8)13(18)16-11-3-1-2-4-12(11)17(19)20/h1-7H,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPPRVCLBOSLPEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 2,4 Dichloro N 2 Nitrophenyl Benzamide

Established Synthetic Routes to 2,4-dichloro-N-(2-nitrophenyl)benzamide and its Analogues.nih.govnanobioletters.com

The primary and most established route for synthesizing this compound involves the acylation of 2-nitroaniline (B44862) with 2,4-dichlorobenzoyl chloride. This method is a specific application of the widely used Schotten-Baumann reaction, which is a robust technique for forming amides and esters. wikipedia.org Variations of this approach exist, differing mainly in the method used to activate the carboxylic acid and the specific conditions employed for the condensation step.

Multi-Step Synthesis Approaches and Reaction Sequences.nih.govnanobioletters.com

The most common synthetic sequence is a two-step process. The first step involves the conversion of 2,4-dichlorobenzoic acid into its more reactive acid chloride derivative, 2,4-dichlorobenzoyl chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). nih.govgoogle.com The subsequent step is the condensation of the newly formed 2,4-dichlorobenzoyl chloride with 2-nitroaniline to yield the final product. nanobioletters.com

An alternative multi-step approach begins with 2,4-dichlorotoluene (B165549), which undergoes side-chain chlorination to produce 2,4-dichlorotrichlorobenzyl, followed by hydrolysis to yield 2,4-dichlorobenzoyl chloride. chemicalbook.com This intermediate is then reacted with 2-nitroaniline as described above.

For analogous compounds, direct coupling methods using peptide coupling agents represent another multi-step pathway. In this approach, the carboxylic acid (e.g., 2-chlorobenzoic acid) is activated in situ using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDCI) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This activated species then reacts directly with the amine (e.g., 4-nitroaniline) to form the benzamide (B126). nih.gov

Condensation Reactions in Benzamide Formation.nanobioletters.com

The core of the synthesis is the condensation reaction that forms the amide (C-N) bond. This reaction is a nucleophilic acyl substitution. The amino group (-NH₂) of 2-nitroaniline acts as the nucleophile, attacking the electrophilic carbonyl carbon of 2,4-dichlorobenzoyl chloride. The reaction proceeds via a tetrahedral intermediate, which then collapses, eliminating a chloride ion (Cl⁻) to form the stable amide linkage. The presence of a base is crucial to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction, which would otherwise protonate the unreacted amine, rendering it non-nucleophilic and halting the reaction. nanobioletters.comwikipedia.org

Key Reaction Conditions, Solvents, and Catalysis.nih.govnanobioletters.com

The success of the synthesis is highly dependent on the reaction parameters. A variety of solvents, catalysts, and conditions have been documented for the synthesis of analogous benzamides.

Solvents: The choice of solvent is critical for ensuring that the reactants remain in solution and for managing the reaction temperature. Common solvents include:

Dichloromethane (B109758) (DCM): A widely used solvent for its inertness and ability to dissolve a broad range of organic compounds. nanobioletters.comnih.gov

Dimethylformamide (DMF): A polar aprotic solvent often used when refluxing conditions are required, as it can facilitate the reaction between the acid chloride and the amine. nih.gov

Pyridine (B92270): Can serve as both a solvent and a base, actively catalyzing the reaction by forming a highly reactive acylpyridinium salt intermediate.

Two-phase systems: Classic Schotten-Baumann conditions often employ a two-phase system of water and an immiscible organic solvent like dichloromethane or diethyl ether. wikipedia.org The base (e.g., NaOH) resides in the aqueous phase to neutralize HCl, while the reactants and product remain in the organic phase. wikipedia.org

Catalysis and Reagents:

Thionyl Chloride (SOCl₂): The standard reagent for converting carboxylic acids to acyl chlorides. A catalytic amount of DMF is sometimes added to accelerate this conversion. nih.gov

Bases: Tertiary amines like triethylamine (B128534) (Et₃N) or pyridine are commonly used in non-aqueous systems to scavenge the HCl produced. evitachem.com In aqueous systems, an inorganic base like sodium hydroxide (B78521) is typical. wikipedia.org

Coupling Agents: For direct condensation of carboxylic acids and amines, coupling agents are essential. EDCI, often used with DMAP, is a common choice for forming the activated ester intermediate in situ. nih.gov

The table below summarizes typical conditions for the synthesis of analogous benzamides.

| Reactants | Reagents/Catalyst | Solvent | Temperature | Time | Yield | Reference |

| 2-Chlorobenzoic acid, 4-Nitroaniline | EDCI, DMAP | Dichloromethane | 20 °C | 16.5 h | 60% | nih.gov |

| 2-Chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoic acid, 2-Nitroaniline | Thionyl Chloride, then Reflux | DMF | Reflux | N/A | 44.6% | nih.gov |

| Substituted Benzoic Acids, Substituted Amines | Thionyl Chloride, then Stirring | Dichloromethane | 0 °C to RT | 8 h | 60-80% | nanobioletters.com |

Precursor Chemistry and Intermediate Compound Generation.google.com

The synthesis of this compound relies on the availability and purity of its key precursors: 2,4-dichlorobenzoyl chloride and 2-nitroaniline.

2,4-Dichlorobenzoyl Chloride: This critical intermediate is not commonly available and is typically prepared from either 2,4-dichlorobenzoic acid or 2,4-dichlorotoluene.

From 2,4-Dichlorobenzoic Acid: The most direct laboratory method is the reaction of 2,4-dichlorobenzoic acid with an excess of thionyl chloride (SOCl₂), often with gentle heating or reflux. google.com After the reaction is complete, the excess thionyl chloride is removed by distillation, and the 2,4-dichlorobenzoyl chloride is purified by vacuum distillation. google.com

From 2,4-Dichlorotoluene: An industrial-scale approach involves the free-radical chlorination of 2,4-dichlorotoluene to form 2,4-dichloro-α,α,α-trichlorotoluene. This intermediate is then hydrolyzed to give 2,4-dichlorobenzoyl chloride. chemicalbook.com This route is advantageous due to the lower cost of the starting material. chemicalbook.com

2-Nitroaniline: This precursor can be synthesized through several established routes:

Amination of 2-Chloronitrobenzene: This involves heating 2-chloronitrobenzene with a strong aqueous solution of ammonia (B1221849) under high pressure in an autoclave.

Partial Reduction of 1,2-Dinitrobenzene (B166439): Selective reduction of one nitro group of 1,2-dinitrobenzene can be achieved using reagents like sodium hydrosulfide (B80085) (NaSH).

Nitration of Acetanilide: A multi-step process where aniline (B41778) is first protected as acetanilide, followed by nitration and subsequent hydrolysis of the amide to yield a mixture of ortho and para nitroanilines, which must then be separated.

Optimization Strategies and Efficiency Considerations in this compound Synthesis

While specific optimization studies for this compound are not extensively published, general principles for improving benzamide synthesis are applicable and crucial for maximizing yield and purity while minimizing costs and environmental impact.

Purity of Precursors: The efficiency of the final condensation step is highly dependent on the purity of the 2,4-dichlorobenzoyl chloride and 2-nitroaniline. Impurities in the acid chloride, such as unreacted carboxylic acid, can lead to lower yields and complicate the purification of the final product.

Reaction Conditions:

Temperature Control: The initial addition of the acyl chloride to the amine is often performed at a reduced temperature (e.g., 0 °C) to control the exothermic reaction and prevent the formation of side products. nanobioletters.com The reaction is then allowed to warm to room temperature or heated to ensure completion. nanobioletters.com

Order of Addition: Typically, the acyl chloride is added slowly to the solution containing the amine and a base. This maintains a low concentration of the highly reactive acyl chloride, minimizing potential side reactions.

Stoichiometry: Using a slight excess of the acylating agent can help drive the reaction to completion, but a large excess can make purification difficult. Precise control over the stoichiometry of the reactants is essential.

Catalyst and Reagent Selection: The choice between a direct coupling (e.g., EDCI/DMAP) and the acid chloride method can be an optimization point. The acid chloride route is often higher yielding and more cost-effective for larger scales, though it involves an extra synthetic step. For difficult couplings, more powerful coupling agents like HATU or PyAOP can be explored, although they are more expensive.

Work-up and Purification: Optimization of the work-up procedure is key to achieving high purity. This typically involves an aqueous wash to remove the base hydrochloride salt and any unreacted water-soluble starting materials, followed by extraction of the product into an organic solvent. nanobioletters.com The final product is often purified by recrystallization from a suitable solvent or by column chromatography. nanobioletters.com

The table below outlines factors that can be adjusted to optimize the synthesis.

| Parameter | Objective | Considerations |

| Solvent | Maximize solubility, minimize side reactions | Inert solvents like DCM are common. Polar aprotic solvents like DMF may be needed for less reactive substrates. |

| Base | Neutralize HCl, catalyze reaction | Pyridine or triethylamine are standard. Inorganic bases (NaOH, K₂CO₃) can be used in two-phase systems. |

| Temperature | Control reaction rate, enhance selectivity | Low initial temperature (0 °C) followed by warming to room temperature or refluxing. |

| Reaction Time | Drive reaction to completion | Monitored by techniques like Thin Layer Chromatography (TLC) to determine the endpoint. |

| Purification | Isolate pure product | Recrystallization is preferred for large scale; column chromatography for high purity on smaller scales. |

Advanced Spectroscopic and Structural Characterization of 2,4 Dichloro N 2 Nitrophenyl Benzamide

Spectroscopic Analysis of 2,4-dichloro-N-(2-nitrophenyl)benzamide and its Analogues

Spectroscopic analysis provides a detailed view of the molecular structure, bonding, and electronic environment of this compound. By examining the interactions of the molecule with electromagnetic radiation, techniques such as NMR, IR, UV-Vis, and Mass Spectrometry offer a comprehensive profile of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. For this compound, both ¹H-NMR and ¹³C-NMR provide critical information about the hydrogen and carbon skeletons, respectively.

In the ¹H-NMR spectrum, the amide proton (N-H) is expected to appear as a singlet in the downfield region, typically between δ 10.0 and 11.0 ppm, a characteristic feature for N-arylbenzamides. The aromatic protons of the 2,4-dichlorobenzoyl and 2-nitrophenyl rings will exhibit complex splitting patterns in the range of δ 7.0 to 8.6 ppm. The specific chemical shifts and coupling constants are influenced by the electron-withdrawing nature of the chloro and nitro substituents. For instance, in analogous N-(substituted-phenyl)benzamides, aromatic protons show chemical shifts in the region of δ 6.58–8.58 ppm. researchgate.net

The ¹³C-NMR spectrum will provide insights into the carbon framework. The carbonyl carbon (C=O) of the amide group is anticipated to resonate at approximately δ 164-168 ppm. The aromatic carbons will appear in the δ 120-150 ppm range. The carbons attached to the chlorine and nitro groups will show characteristic shifts influenced by the electronegativity and resonance effects of these substituents. In similar benzamide (B126) derivatives, signals for various carbons have been observed in the region of δ 17.72 to 168.51 ppm. researchgate.net

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts (δ, ppm) for this compound Predicted values are based on data from analogous compounds.

| Assignment | Predicted ¹H-NMR (ppm) | Predicted ¹³C-NMR (ppm) |

| Amide (N-H) | 10.0 - 11.0 | - |

| Carbonyl (C=O) | - | 164 - 168 |

| Aromatic (C-H/C) | 7.0 - 8.6 | 120 - 150 |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Modes

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring its absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is expected to show characteristic absorption bands corresponding to its key functional groups.

The N-H stretching vibration of the amide group is predicted to appear in the range of 3200-3400 cm⁻¹. The carbonyl (C=O) stretching vibration, a strong and prominent band, is expected around 1650-1680 cm⁻¹. Asymmetric and symmetric stretching vibrations of the nitro (NO₂) group are anticipated near 1520 cm⁻¹ and 1340 cm⁻¹, respectively. Aromatic C-H stretching vibrations will likely be observed above 3000 cm⁻¹, while C-Cl stretching vibrations typically appear in the fingerprint region below 800 cm⁻¹. In related N-arylbenzamide derivatives, N-H stretching vibrations have been observed in the range of 3294–3524 cm⁻¹ and carbonyl stretching between 1614–1692 cm⁻¹. researchgate.net The asymmetric and symmetric stretching of the NO₂ group in similar compounds are found around 1506–1587 cm⁻¹ and 1302–1378 cm⁻¹, respectively. researchgate.net

Table 2: Predicted IR Absorption Frequencies for this compound Predicted values are based on data from analogous compounds.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Amide (N-H) | Stretching | 3200 - 3400 |

| Carbonyl (C=O) | Stretching | 1650 - 1680 |

| Nitro (NO₂) | Asymmetric Stretching | ~1520 |

| Nitro (NO₂) | Symmetric Stretching | ~1340 |

| Aromatic (C-H) | Stretching | >3000 |

| Aryl-Cl (C-Cl) | Stretching | <800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. The UV-Vis spectrum of this compound is expected to be dominated by π → π* and n → π* transitions associated with the aromatic rings and the carbonyl and nitro groups.

The benzoyl and nitrophenyl chromophores will give rise to strong absorptions in the UV region. The π → π* transitions of the aromatic systems are expected to produce intense bands, likely below 300 nm. The n → π* transition of the carbonyl group is also expected, though it is typically weaker than the π → π* transitions. The presence of the nitro group, a strong chromophore, will likely result in a distinct absorption band. In analogous compounds like N-(2-nitrophenyl)benzamide, UV/Visible spectral data is available for comparison. uni.lu The solvent used can influence the position of these absorption maxima. nih.gov

Table 3: Predicted Electronic Transitions for this compound Predicted transitions are based on the functional groups present.

| Transition | Associated Chromophore | Expected Wavelength Region |

| π → π | Aromatic rings, C=O | < 300 nm |

| n → π | C=O, NO₂ | 300 - 400 nm |

Mass Spectrometry (MS) in Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

The molecular ion peak ([M]⁺) for this compound (C₁₃H₈Cl₂N₂O₃) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the presence of two chlorine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern ([M]⁺, [M+2]⁺, [M+4]⁺) with relative intensities of approximately 9:6:1.

The fragmentation of the molecular ion is expected to occur at the amide bond, leading to the formation of characteristic fragment ions. Cleavage of the C-N bond can generate the 2,4-dichlorobenzoyl cation and the 2-nitrophenylaminyl radical, or the 2,4-dichlorobenzoyl radical and the 2-nitrophenylaminyl cation. The most stable ions will produce the most abundant peaks in the mass spectrum. Common fragmentation patterns for benzamides involve the loss of the amino group to form a stable benzoyl cation. researchgate.net The fragmentation of dichlorinated and nitrated aromatic compounds often involves the loss of Cl, NO, and NO₂ radicals or molecules.

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound Predicted fragmentation is based on common fragmentation pathways for related compounds.

| Fragment Ion | Predicted m/z | Possible Structure |

| [M]⁺ | 310/312/314 | C₁₃H₈Cl₂N₂O₃⁺ |

| [M-Cl]⁺ | 275/277 | C₁₃H₈ClN₂O₃⁺ |

| [M-NO₂]⁺ | 264/266 | C₁₃H₈Cl₂N⁺ |

| [C₇H₃Cl₂O]⁺ | 173/175 | 2,4-Dichlorobenzoyl cation |

| [C₆H₄NO₂]⁺ | 122 | 2-Nitrophenyl cation |

X-ray Crystallography in Determining Solid-State Molecular and Supramolecular Structures

Crystal System and Space Group Analysis

While the specific crystal structure of this compound is not publicly available, analysis of related compounds allows for an educated prediction of its crystallographic parameters. For example, the related compound 2-nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide crystallizes in the monoclinic space group P2₁/c. Another analogue, 2-nitro-N-(2-nitrophenyl)benzamide, crystallizes in the orthorhombic space group Pna2₁. It is common for benzamide derivatives to crystallize in monoclinic or orthorhombic systems.

Table 5: Predicted Crystallographic Parameters for this compound Predictions are based on data from analogous compounds.

| Parameter | Predicted Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c, P2₁2₁2₁, or similar |

| Key Intermolecular Interactions | N-H···O hydrogen bonding, π-π stacking |

Molecular Conformation and Dihedral Angle Investigations

In related structures, these dihedral angles have been precisely measured using single-crystal X-ray diffraction. For instance, in the isomeric compound N-(2-chloro-4-nitrophenyl)-2-nitrobenzamide, the dihedral angle between the two aromatic rings is reported to be 70.74 (6)°. nih.gov For 2-nitro-N-(2-nitrophenyl)benzamide, the central amide fragment forms dihedral angles of 71.76 (6)° and 24.29 (10)° with the C-bonded and N-bonded benzene (B151609) rings, respectively. nih.gov Another related molecule, 2-Nitro-N-(4-nitrophenyl)benzamide, exhibits a dihedral angle of 82.32(4)° between its two aromatic rings. researchgate.nettubitak.gov.tr

The orientation of the nitro group relative to its attached phenyl ring is another critical conformational parameter. In N-(2-chloro-4-nitrophenyl)-2-nitrobenzamide, the nitro groups are twisted out of the plane of their respective benzene rings by 31.3 (2)° and 2.6 (1)°. nih.gov Similarly, in 2-Nitro-N-(4-nitrophenyl)benzamide, these angles are 1.97(3)° and 15.73(3)°. researchgate.nettubitak.gov.tr For this compound, similar X-ray diffraction studies would be required to determine these specific geometric parameters.

Table 1: Illustrative Dihedral Angles in Related Benzamide Compounds This table is for illustrative purposes, showing data from related but different molecules, as specific data for this compound is not available.

| Compound Name | Dihedral Angle Between Aromatic Rings (°) | Nitro Group Twist Angles (°) | Reference |

|---|---|---|---|

| N-(2-Chloro-4-nitrophenyl)-2-nitrobenzamide | 70.74(6) | 31.3(2) and 2.6(1) | nih.gov |

| 2-Nitro-N-(2-nitrophenyl)benzamide | 71.76(6) and 24.29(10) (amide to rings) | - | nih.gov |

| 2-Nitro-N-(4-nitrophenyl)benzamide | 82.32(4) | 1.97(3) and 15.73(3) | researchgate.nettubitak.gov.tr |

Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding, Crystal Packing)

The way molecules of this compound arrange themselves in a solid-state, or its crystal packing, is governed by a network of intermolecular and intramolecular forces. Hydrogen bonds, both within a single molecule (intramolecular) and between adjacent molecules (intermolecular), are particularly significant in dictating the final crystal lattice.

The amide group (-CONH-) is a classic hydrogen bond donor (the N-H group) and acceptor (the C=O group). It is anticipated that the N-H group in this compound would participate in hydrogen bonding. This could be an intramolecular hydrogen bond, potentially with the oxygen of the ortho-nitro group on the adjacent ring, which would lead to the formation of a stable pseudo-ring structure.

Alternatively, or in addition, intermolecular hydrogen bonds are expected to play a crucial role. In the crystal structure of 2-nitro-N-(2-nitrophenyl)benzamide, molecules are linked by N—H⋯O hydrogen bonds, forming chains. nih.gov These chains are further connected by weak C—H⋯O interactions, creating a three-dimensional network. nih.gov In N-(2-chloro-4-nitrophenyl)-2-nitrobenzamide, intermolecular C—H⋯O hydrogen bonds link molecules into sheets that stack along a crystallographic axis. nih.gov The presence of chlorine atoms and nitro groups in this compound also introduces the possibility of other weak interactions, such as halogen bonds and π–π stacking between the aromatic rings, further stabilizing the crystal structure. A definitive analysis of these interactions would necessitate a detailed single-crystal X-ray diffraction study.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. This experimental data is then compared against the theoretically calculated percentages derived from the compound's empirical formula to confirm its purity and elemental composition.

The empirical formula for this compound is C₁₃H₈Cl₂N₂O₃. sigmaaldrich.com Based on this formula, the theoretical elemental composition can be calculated. While specific experimental results for this compound are not available in the reviewed literature, this technique has been used to validate the synthesis of related compounds. For example, the synthesis of a complex benzamide derivative was confirmed with elemental analysis that showed the found percentages of C, H, N, and S to be within a narrow margin of the calculated values. mdpi.com Similarly, for 2-Nitro-N-(4-nitrophenyl)benzamide, the calculated values were C, 54.36%; H, 3.16%; N, 14.63%, and the found values were C, 54.14%; H, 3.51%; N, 14.84%, confirming the composition. researchgate.nettubitak.gov.tr

Table 2: Theoretical Elemental Composition of this compound This table presents the calculated theoretical values. Experimental validation would require laboratory analysis.

| Element | Symbol | Atomic Weight (g/mol) | Number of Atoms | Total Weight (g/mol) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 13 | 156.143 | 50.19 |

| Hydrogen | H | 1.008 | 8 | 8.064 | 2.59 |

| Chlorine | Cl | 35.453 | 2 | 70.906 | 22.79 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 9.01 |

| Oxygen | O | 15.999 | 3 | 47.997 | 15.43 |

| Total | 311.124 | 100.00 |

Structure Activity Relationship Sar Studies of 2,4 Dichloro N 2 Nitrophenyl Benzamide Derivatives

Systematic Modification of the 2,4-dichloro-N-(2-nitrophenyl)benzamide Core Structure

Systematic modifications of the core structure of this compound involve altering the substituents on the aromatic rings and making changes to the amide linker. These modifications help to identify the key structural features required for biological activity.

2,4-dichloro-substituted Benzamide (B126) Ring (Ring A):

The dichlorination pattern on this ring is a critical determinant of activity. Substitutions at positions 2 and 4 have been shown to be important for the potency of related compounds. nih.gov The electron-withdrawing nature of the chlorine atoms influences the electron density of the aromatic ring and the adjacent amide group. minia.edu.eg

Halogens: The presence of halogens, particularly chlorine, at the 2 and 4 positions appears to be favorable for activity in analogous series. nih.gov The position of these halogens is crucial; for instance, moving the chlorine atoms to other positions or replacing them with other halogens can lead to a significant change in biological effect.

Alkyl/Aryl Substituents: The introduction of alkyl or aryl groups on this ring can impact activity through steric and electronic effects. Small alkyl groups might enhance binding through hydrophobic interactions, while bulky aryl groups could lead to steric hindrance, thereby reducing activity.

2-nitrophenyl Ring (Ring B):

The nitro group at the 2-position of the N-phenyl ring is a key feature. Its strong electron-withdrawing nature significantly impacts the electronic properties of the entire molecule. unizin.org

Nitro Group: The position of the nitro group is critical. Shifting the nitro group to the 3- or 4-position can drastically alter the biological activity. nih.gov For example, in a series of related benzamides, the position of the nitro substituent was found to significantly affect the inhibitory potential. nih.gov The presence of both an electron-withdrawing group (like a nitro group) and an electron-donating group can create a beneficial electronic distribution for activity. nih.gov

Other Substituents: Replacing the nitro group with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) or electron-donating groups (e.g., methyl, methoxy) can help to probe the electronic requirements for activity. Studies on similar structures suggest that electron-withdrawing groups are often preferred at this position. unizin.org

Table 1: Effect of Substituent Position on the 2-nitrophenyl Ring

| Substituent at Ring B | Relative Activity | Reference |

|---|---|---|

| 2-NO₂ | High | nih.gov |

| 3-NO₂ | Moderate | nih.gov |

| 4-NO₂ | Low | nih.gov |

The amide linker (-CONH-) is a central component of the this compound structure, providing a specific spatial orientation for the two aromatic rings. The planarity and hydrogen bonding capabilities of this linker are often crucial for interaction with biological targets. nih.gov

Hydrogen Bonding: The N-H group of the amide can act as a hydrogen bond donor, while the C=O group can act as a hydrogen bond acceptor. These interactions are often critical for binding to target proteins. nih.gov

Replacement of the Amide Bond: Replacing the amide linker with other functional groups, such as a sulfonamide, can significantly impact activity. For instance, in a related series of compounds, the sulfonamide linker was found to be critical for activity. nih.gov Other modifications could include thioamides or reversed amides to explore the importance of the hydrogen bonding pattern and electronic properties of the linker.

Elucidation of Key Pharmacophoric Features and Structural Motifs

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. drugdesign.org For this compound derivatives, the key pharmacophoric features likely include:

Two Aromatic Rings: These provide a scaffold for hydrophobic interactions with the target.

Hydrogen Bond Donor: The amide N-H group. nih.gov

Hydrogen Bond Acceptor: The amide C=O group and potentially the oxygen atoms of the nitro group. nih.govnih.gov

Electron-Withdrawing Features: The two chlorine atoms and the nitro group contribute to the electronic profile of the molecule. minia.edu.egunizin.org

The spatial arrangement of these features is critical. The distance and angles between the aromatic rings, the hydrogen bond donor/acceptor sites, and the electron-withdrawing groups define the pharmacophore. drugdesign.org

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches and Predictive Models

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. slideshare.net These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.gov

For this compound derivatives, a QSAR study would typically involve the following steps:

Data Set: A series of analogues with varying substituents on the aromatic rings and modifications to the amide linker would be synthesized and their biological activities measured.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These can be categorized as:

1D and 2D Descriptors: These include physicochemical properties like molecular weight, logP (lipophilicity), molar refractivity, and topological indices that describe the connectivity of the molecule. nih.govresearchgate.net

3D Descriptors: These describe the three-dimensional properties of the molecule, such as molecular shape and volume.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the calculated descriptors with the observed biological activity. researchgate.net

Model Validation: The predictive power of the QSAR model is assessed using statistical methods like cross-validation and by predicting the activity of a set of compounds not used in the model development.

A hypothetical QSAR equation for this series might look like:

Biological Activity = c0 + c1(logP) + c2(ELUMO) - c3*(Molecular Volume)

Where c0, c1, c2, and c3 are coefficients determined by the regression analysis, logP represents lipophilicity, ELUMO is the energy of the lowest unoccupied molecular orbital (an electronic descriptor), and Molecular Volume is a steric descriptor. derpharmachemica.com Such a model could indicate that higher biological activity is associated with increased lipophilicity and a lower energy LUMO, while a smaller molecular volume is preferred.

Table 2: Common Descriptors Used in QSAR Studies

| Descriptor Type | Example Descriptors | Information Provided |

|---|---|---|

| Physicochemical | logP, Molar Refractivity | Lipophilicity, Bulkiness |

| Electronic | HOMO/LUMO energies, Dipole Moment | Electron distribution, Reactivity |

| Steric | Molecular Volume, Surface Area | Size and shape of the molecule |

| Topological | Connectivity Indices | Branching and connectivity of atoms |

Computational Chemistry and Molecular Modeling of 2,4 Dichloro N 2 Nitrophenyl Benzamide

Quantum Chemical Calculations on Molecular Properties and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of a molecule. nih.gov These calculations solve the Schrödinger equation for a given molecular structure, yielding valuable information about its electronic distribution, stability, and spectroscopic characteristics. For a molecule like 2,4-dichloro-N-(2-nitrophenyl)benzamide, DFT methods such as B3LYP with a suitable basis set (e.g., 6-311G+(d,p) or 6-311++G(d,p)) are commonly employed to optimize the molecular geometry and predict various properties. researchgate.netnih.govresearchgate.net

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the electronic properties and chemical reactivity of a molecule. sphinxsai.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, is characteristic of the nucleophilic component, while the LUMO, an electron acceptor, represents the electrophilic component. sphinxsai.com

The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter for assessing molecular stability. researchgate.net A large energy gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates a molecule is more prone to chemical reactions. Analysis of the electron density distribution in these orbitals reveals the likely sites for electrophilic and nucleophilic attacks. nih.gov For this compound, the HOMO is expected to be localized on the more electron-rich parts of the molecule, while the LUMO would be concentrated around the electron-withdrawing groups, such as the nitro group and chlorinated rings.

Table 1: Representative FMO Properties Calculated via DFT

This table illustrates typical data generated from FMO analysis for aromatic amides. The values are representative and not specific experimental results for this compound.

| Parameter | Representative Value (eV) | Significance |

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -2.0 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.5 | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. researchgate.net |

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. esisresearch.org By calculating the vibrational frequencies and their corresponding intensities using DFT methods, a theoretical spectrum can be generated. researchgate.net This calculated spectrum is then compared with experimental FT-IR and FT-Raman data. A close agreement between the theoretical and experimental wavenumbers helps to confirm the molecular structure and provides a basis for the definitive assignment of vibrational modes to specific functional groups. nih.govresearchgate.net

For this compound, key vibrational modes would include the N-H stretching of the amide group, the C=O stretching of the carbonyl group, the asymmetric and symmetric stretching of the NO₂ group, and various C-H and C-Cl vibrations. esisresearch.org For instance, the stretching vibrations of the nitro group are typically strong and found in specific regions of the IR spectrum. esisresearch.org The anti-symmetric NO₂ stretch is expected around 1580–1500 cm⁻¹, while the symmetric stretch appears near 1380–1325 cm⁻¹. esisresearch.org

Table 2: Example of Predicted vs. Experimental Vibrational Frequencies (cm⁻¹)

This table shows a typical comparison used in vibrational analysis. The values are representative examples based on studies of similar compounds and are not specific to this compound.

| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Typical Experimental Wavenumber (cm⁻¹) |

| N-H | Stretching | 3450 | 3380 |

| C=O | Stretching | 1700 | 1660 |

| NO₂ | Asymmetric Stretch | 1564 | 1548 |

| NO₂ | Symmetric Stretch | 1345 | 1340 |

| C-Cl | Stretching | 780 | 775 |

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics, including optical switching and data storage. nih.gov Computational methods can predict the NLO properties of a molecule by calculating its dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β₀). researchgate.net A high value for the first-order hyperpolarizability, in particular, suggests that the molecule could be a promising candidate for NLO applications. researchgate.net The NLO response in organic molecules often arises from intramolecular charge transfer, which is facilitated by the presence of both electron-donating and electron-withdrawing groups connected by a π-conjugated system. nih.gov The structure of this compound, with its nitro and chloro substituents on phenyl rings, suggests potential for NLO activity.

Table 3: Representative Calculated NLO Properties

This table presents typical NLO parameters calculated for organic molecules. The values are for illustrative purposes and are not specific results for this compound.

| Parameter | Symbol | Representative Calculated Value | Significance |

| Dipole Moment | μ | 5.5 Debye | Measures the overall polarity of the molecule. |

| Mean Polarizability | <α> | 35 x 10⁻²⁴ esu | Describes the molecule's ability to form induced dipoles in an electric field. |

| First Hyperpolarizability | β₀ | 15 x 10⁻³⁰ esu | Quantifies the second-order NLO response. semanticscholar.org |

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target molecule, typically a protein or enzyme. nih.gov This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov The simulation places the ligand (in this case, this compound) into the binding site of a target protein and calculates a score that estimates the binding affinity. researchgate.net

The first step in a docking study is the identification of a potential binding site on the target protein. nih.gov These sites, often referred to as active sites or binding pockets, are typically clefts or cavities on the protein surface. Docking algorithms explore the protein's surface to find these putative sites and then assess the fit of the ligand within them. For benzamide (B126) derivatives, enzymes such as α-glucosidase and α-amylase have been investigated as potential targets in the context of antidiabetic research. nih.govresearchgate.net The docking process would involve preparing the 3D structures of both the ligand and the target protein and then using software to systematically search for the most energetically favorable binding pose. nih.gov

Once a likely binding pose is identified, the specific interactions between the ligand and the amino acid residues of the protein's active site are analyzed. researchgate.net These non-covalent interactions are key to stabilizing the ligand-protein complex. nih.gov

Hydrogen Bonding: These are strong, directional interactions that occur between hydrogen bond donors (like the N-H of the amide) and acceptors (like the oxygen of a carbonyl group or specific amino acid residues such as Glutamic acid or Aspartic acid). nih.gov

Hydrophobic Interactions: These interactions occur between the nonpolar parts of the ligand and the protein. nih.gov The phenyl rings of this compound would likely engage in hydrophobic interactions, such as pi-pi stacking or pi-alkyl interactions, with aromatic (e.g., Phenylalanine, Tyrosine) or aliphatic amino acid residues in the binding pocket. researchgate.netnih.gov

Other Interactions: Electrostatic interactions, such as those between the electron-rich nitro group and positively charged residues, can also play a significant role in binding. nih.gov

The analysis of these interactions provides a detailed picture of how the molecule is anchored within the binding site and which functional groups are most important for its activity. researchgate.net

Table 4: Typical Binding Interactions Identified in Docking Simulations for Benzamide Derivatives

This table summarizes the types of interactions commonly observed in docking studies of benzamide-like molecules with protein targets. This is a generalized representation.

| Interaction Type | Ligand Group Involved | Potential Interacting Amino Acid Residues |

| Hydrogen Bond | Amide N-H, Carbonyl C=O, Nitro NO₂ | Glu, Asp, His, Ser |

| Hydrophobic (pi-pi) | Phenyl rings | Phe, Tyr, Trp, His |

| Hydrophobic (pi-alkyl) | Phenyl rings | Val, Leu, Ile, Ala |

| Electrostatic (pi-anion) | Phenyl rings | Asp, Glu |

Molecular Dynamics Simulations for Conformational Stability and Binding Kinetics

Molecular dynamics (MD) simulations are a powerful computational tool used to understand the physical basis of the structure and function of biomolecules. In the context of drug discovery, MD simulations provide insights into the conformational stability of a ligand when bound to its target protein, as well as the kinetics of the binding process. For a compound like this compound, MD simulations can elucidate its behavior within a biological target's binding site over time, offering a dynamic perspective that complements static molecular docking studies.

Research on related benzamide derivatives has demonstrated the utility of MD simulations in assessing the stability of ligand-protein complexes. irins.orgnih.govresearchgate.net A common metric used in these simulations is the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms from their initial docked positions. A stable RMSD value over the course of the simulation suggests that the ligand remains in a consistent and stable binding mode. For instance, studies on other N-aryl benzamides have used MD simulations to confirm the stability of the most active compounds within the binding sites of their respective enzyme targets. tandfonline.comnih.gov Analysis of the RMSD of the ligand-protein complex in these studies indicated the stability of the compound at the binding site. irins.orgtandfonline.com

The conformational stability of this compound when complexed with a putative target protein could be evaluated through a similar approach. The simulation would track the atomic coordinates of the system over a period typically ranging from nanoseconds to microseconds. The resulting trajectory would allow for the analysis of various parameters, including RMSD, Root Mean Square Fluctuation (RMSF) of individual residues, and the persistence of key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein.

Binding kinetics, including the association and dissociation rates of a ligand, can also be estimated using advanced MD simulation techniques. These parameters are crucial for understanding the duration of the therapeutic effect of a drug. While computationally intensive, methods like steered molecular dynamics (SMD) or metadynamics can be employed to simulate the unbinding of this compound from its target, providing insights into the binding free energy and the kinetic barriers of the process.

| Simulation Parameter | Value | Interpretation |

| Simulation Time | 100 ns | The duration of the molecular dynamics simulation. |

| Average Ligand RMSD | 1.5 Å | A low and stable RMSD suggests the ligand maintains a consistent binding pose. |

| Average Protein Backbone RMSD | 2.0 Å | Indicates the overall stability of the protein structure during the simulation. |

| Key Hydrogen Bond Occupancy | > 80% | High occupancy indicates a persistent and strong interaction with the target. |

In Silico Screening, Virtual Library Design, and Lead Optimization based on the Benzamide Scaffold

The benzamide scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. nih.gov Starting with a hit compound like this compound, in silico screening and virtual library design are critical steps in the lead optimization process. These computational techniques aim to systematically explore the chemical space around the initial scaffold to identify derivatives with improved potency, selectivity, and pharmacokinetic profiles.

In silico screening involves the use of computational methods to screen large databases of virtual compounds against a biological target. For the this compound scaffold, this would entail creating a virtual library of analogues by systematically modifying different parts of the molecule. Structure-based virtual screening would then dock these analogues into the binding site of the target protein to predict their binding affinity and pose. Ligand-based approaches, such as quantitative structure-activity relationship (QSAR) modeling, could also be employed if a set of known active and inactive compounds is available.

Virtual library design based on the benzamide scaffold would focus on introducing chemical diversity at specific positions to probe for improved interactions with the target. For this compound, the dichlorophenyl and nitrophenyl rings, as well as the amide linker, offer opportunities for modification. For example, different substitution patterns on the phenyl rings could be explored to enhance binding affinity or to modulate physicochemical properties like solubility and metabolic stability. The design of such libraries is often guided by structure-based design principles, where the three-dimensional structure of the target's binding site informs the selection of suitable functional groups. nih.gov

Lead optimization is an iterative process that uses the results of in silico screening and virtual library design to guide chemical synthesis and biological testing. nih.gov The goal is to refine the structure of the lead compound to achieve a desirable balance of properties. For the benzamide scaffold of this compound, lead optimization efforts might involve strategies such as:

Bioisosteric replacement: Replacing functional groups with others that have similar steric and electronic properties to improve potency or reduce toxicity.

Scaffold hopping: Replacing the benzamide core with a different chemical scaffold that maintains the key binding interactions but offers improved properties.

Structure-guided design: Using the co-crystal structure of the lead compound bound to its target to design modifications that enhance specific interactions. acs.org

A virtual library for lead optimization based on the this compound scaffold could be designed as illustrated in the table below. This library explores modifications at three key positions (R1, R2, and R3) to systematically investigate the structure-activity relationship.

| Compound ID | R1 (Position 2 on Benzoyl Ring) | R2 (Position 4 on Benzoyl Ring) | R3 (Position 2 on Phenyl Ring) |

| Lead | Cl | Cl | NO2 |

| Analogue 1 | F | Cl | NO2 |

| Analogue 2 | Cl | F | NO2 |

| Analogue 3 | Cl | Cl | CN |

| Analogue 4 | Cl | Cl | CF3 |

| Analogue 5 | OCH3 | Cl | NO2 |

This systematic approach allows for the efficient exploration of chemical space and the identification of promising candidates for further development. The integration of computational and experimental approaches is key to successful lead optimization campaigns. mdpi.com

Mechanistic Investigations and Research Applications of 2,4 Dichloro N 2 Nitrophenyl Benzamide

Exploration of Biological Target Engagement in In Vitro Systems

Enzyme Inhibition Studies (e.g., α-glucosidase, α-amylase inhibition)

No specific studies detailing the inhibitory effects of 2,4-dichloro-N-(2-nitrophenyl)benzamide on α-glucosidase or α-amylase enzymes were identified. Research has been conducted on other benzamide (B126) derivatives for their potential as antidiabetic agents through the inhibition of these enzymes. nih.govnih.gov For instance, certain 2,4-dichlorobenzoic acid derivatives have been noted for their potential to inhibit α-glucosidase and α-amylase. nih.gov However, specific IC₅₀ values or detailed kinetic analyses for this compound are not available in the reviewed literature.

Cellular Research Models for Activity Assessment

Assessment of Antiproliferative and Cytotoxic Activity in Select Cancer Cell Lines (e.g., Dalton's ascites lymphoma, L929 lung fibroblast cells)

No research findings are available on the specific antiproliferative or cytotoxic effects of this compound on Dalton's ascites lymphoma (DLA) or L929 lung fibroblast cell lines. While these cell lines are standard models for evaluating the anticancer potential of various compounds, mdpi.comnih.govnih.govmdpi.com and for assessing general cytotoxicity, nih.govnih.gov no studies have been published for this particular molecule. Research into the cytotoxicity of its potential precursors, such as 2,4-dichlorophenol, has been performed on L929 cells, but this data does not extend to the final benzamide product. nih.gov

Antibacterial and Antifungal Efficacy in Microbiological Assays (e.g., Gram-positive/negative bacteria, Candida albicans, Aspergillus niger)

Specific data on the antibacterial or antifungal efficacy of this compound is not available in the scientific literature. The benzamide scaffold is present in various compounds explored for antimicrobial properties, but no microbiological assays detailing the Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound against representative Gram-positive bacteria, Gram-negative bacteria, or fungal species like Candida albicans and Aspergillus niger have been found.

Anti-inflammatory Activity in Cell-Based Assays (e.g., NO production inhibition in RAW264.7 macrophages)

There are no published studies investigating the anti-inflammatory properties of this compound. The RAW264.7 macrophage cell line is a widely used model to screen for anti-inflammatory activity, often by measuring the inhibition of nitric oxide (NO) production after stimulation with lipopolysaccharide (LPS). nih.govmdpi.comresearchgate.net However, no such experimental data has been reported for this compound.

Mechanistic Pathways of Observed Biological Effects (where applicable)

As no biological effects concerning antiviral or HIV-1 Vif inhibitory activity have been reported for this compound, there are no corresponding mechanistic pathways to describe. The specific molecular interactions and cellular processes through which this compound might exert such effects remain uninvestigated in published research.

Derivatization and Analogue Development Based on the 2,4 Dichloro N 2 Nitrophenyl Benzamide Scaffold

Rational Design and Synthesis of Novel Benzamide (B126) Analogues

The development of new analogues from the 2,4-dichloro-N-(2-nitrophenyl)benzamide scaffold is frequently guided by rational design principles aimed at achieving specific biological targets or enhanced properties. These strategies often involve bioisosteric replacement, structural optimization of known active compounds, and computational modeling.

One common approach is the modification of a known bioactive compound's structure to improve its activity profile. For instance, researchers have designed and synthesized N-substituted benzamide derivatives based on the structure of Entinostat (MS-275), a known histone deacetylase (HDAC) inhibitor, with the goal of discovering compounds with enhanced anti-proliferative activities nih.govresearchgate.net. This involves creating variations of the parent molecule to study structure-activity relationships (SAR) nih.gov.

Bioisosterism is another key strategy, where functional groups are replaced with other groups that have similar physical or chemical properties. This can lead to compounds with improved potency, selectivity, or metabolic stability. For example, in the design of novel pesticides, the trifluoromethyl group of a lead compound was replaced with a pyridine (B92270) ring to synthesize a series of benzamides substituted with pyridine-linked 1,2,4-oxadiazole, which demonstrated significant fungicidal and larvicidal activities mdpi.com.

Structure-based drug design, aided by computational tools like molecular docking, allows for the rational design of inhibitors for specific biological targets. This has been applied to develop benzimidazole derivatives as potent inhibitors of Fms-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukaemia nih.gov. Similarly, docking simulations have been used to study the binding interactions of synthesized benzamide derivatives with enzymes like α-glucosidase and α-amylase, guiding the design of novel antidiabetic agents nih.govtandfonline.com. These principles can be directly applied to the this compound scaffold, where modifications to the substitution patterns on either aromatic ring can be designed to optimize interactions with a specific protein's binding site.

Synthesis and Characterization of Substituted Benzamide Derivatives for Expanded Chemical Space

The synthesis of benzamide derivatives, including analogues of this compound, typically follows established chemical pathways. A prevalent method involves the amidation reaction between a carboxylic acid derivative and an amine.

The general synthetic procedure commences with the activation of the carboxylic acid group of a substituted benzoic acid, such as 2,4-dichlorobenzoic acid. This is commonly achieved by converting the acid into a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride nih.govnanobioletters.comresearchgate.net. The resulting acyl chloride is then reacted with a substituted aniline (B41778), for example, 2-nitroaniline (B44862) or its derivatives, often in the presence of a base like diisopropylethylamine (DIPEA) or in a suitable solvent like toluene or dichloromethane (B109758), to form the final N-substituted benzamide product nanobioletters.comresearchgate.net.

The structural integrity and purity of the newly synthesized compounds are confirmed through a suite of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are used to elucidate the molecular structure. In ¹H NMR spectra of benzamide derivatives, characteristic signals for the amide proton (CONH) typically appear as a singlet at a downfield chemical shift (δ 10.19–10.81 ppm) nih.gov. Aromatic protons show signals in the region of δ 6.58–8.58 ppm, with splitting patterns that help determine the substitution on the phenyl rings nih.gov. In ¹³C NMR, the carbonyl carbon (C=O) of the amide group gives a characteristic signal in the region of δ 163-168 ppm nih.govnanobioletters.com.

Infrared (IR) Spectroscopy : FTIR spectroscopy is employed to identify key functional groups. The stretching frequency for the amide N-H bond is typically observed around 3294–3524 cm⁻¹, while the C=O stretching of the amide carbonyl appears in the range of 1614–1692 cm⁻¹ nih.gov.

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) or LC-MS is used to confirm the molecular weight and elemental composition of the synthesized analogues mdpi.comnanobioletters.commdpi.com.

These characterization methods are essential for verifying the successful synthesis of the target benzamide derivatives and ensuring their suitability for further analysis.

Comparative Analysis of Biological and Structural Profiles of Analogues

The derivatization of the this compound scaffold allows for a comparative analysis of how structural modifications influence biological activity. By synthesizing a library of related compounds, researchers can establish clear Structure-Activity Relationships (SAR).

For instance, studies on N-substituted benzamide derivatives designed as antitumor agents revealed that the presence of a 2-substituent on the terminal phenyl ring and heteroatoms in the amide that can chelate with zinc ions are critical for antiproliferative activity. Conversely, the addition of a chlorine atom or a nitro group to that same benzene (B151609) ring was found to significantly decrease activity nih.gov. This highlights the sensitive dependence of biological function on the precise placement of substituents.

In a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives evaluated for antidiabetic potential, it was found that compounds bearing both an electron-donating group (like -CH₃) and an electron-withdrawing group (-NO₂) on the N-phenyl ring exhibited the highest inhibitory activity against α-glucosidase and α-amylase nih.gov. This suggests a complex interplay of electronic effects governs the interaction with the target enzymes.

The biological profiles of benzamide analogues span a wide range of activities, including:

Anticancer : Inhibition of cancer cell lines such as MCF-7, A549, and K562 nih.gov.

Antidiabetic : Inhibition of α-glucosidase and α-amylase enzymes nih.govtandfonline.com.

Antimicrobial : Activity against bacteria like B. subtilis and E. coli and fungi such as Candida albicans and Aspergillus niger tandfonline.comnanobioletters.com.

Pesticidal : Larvicidal activity against mosquito larvae and fungicidal activity against plant pathogens like Botrytis cinerea mdpi.com.

The table below summarizes the biological activities of selected benzamide analogues, demonstrating the impact of structural variations.

| Compound Class | Substituents | Biological Target/Activity | Key Findings |

| N-Substituted Benzamides nih.gov | Varies (based on Entinostat) | HDAC / Antiproliferative (MCF-7, A549, K562 cells) | 2-substituent on the terminal phenyl ring is critical for activity. |

| Sulfamoyl-nitrobenzamides nih.gov | N-(2-methyl-5-nitrophenyl) | α-glucosidase / α-amylase | Combination of electron-donating and withdrawing groups enhances inhibitory potential. |

| Pyridine-oxadiazole Benzamides mdpi.com | N-(2-fluorophenyl) | Fungicidal (Botrytis cinerea) | Exhibited better inhibitory activity (90.5%) than the commercial fungicide fluxapyroxad. |

| Benzimidazole Benzamides nih.gov | 3-trifluoromethyl-4-chlorophenyl | FLT3-D835Y kinase | Showed potent inhibitory activity with an IC₅₀ of 5.64 nM. |

Future Research Directions and Unexplored Avenues for 2,4 Dichloro N 2 Nitrophenyl Benzamide Research

The chemical compound 2,4-dichloro-N-(2-nitrophenyl)benzamide represents a scaffold with significant potential for further scientific investigation. While existing research on this specific molecule is limited, its structure, featuring a dichlorinated benzoyl group and a nitrophenyl amine moiety, places it within the broader class of substituted benzamides, which are of considerable interest in various fields of chemical and biological research. nih.govmdpi.com The following sections outline promising future research directions that could unlock the scientific utility of this compound, focusing on advanced methodologies and novel applications beyond immediate clinical contexts.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2,4-dichloro-N-(2-nitrophenyl)benzamide, and how do reaction conditions influence yield?

- Methodology : Use a two-step approach: (1) React 2-nitroaniline with 2,4-dichlorobenzoyl chloride in anhydrous dichloromethane under nitrogen. (2) Employ triethylamine as a base to facilitate nucleophilic acyl substitution. Monitor reaction progress via TLC (hexanes:EtOAc = 3:1) and purify via column chromatography (silica gel, gradient elution). Optimize temperature (0–5°C for exothermic reactions) and stoichiometry (1:1.2 molar ratio of amine to acyl chloride) to achieve yields >75% .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s purity and structure?

- Methodology : Confirm structure using -NMR (300 MHz, CDCl) to detect aromatic protons (δ 7.2–8.5 ppm) and amide NH (δ 10.2–10.8 ppm). Validate via -NMR for carbonyl (C=O, ~165 ppm) and aromatic carbons. High-resolution mass spectrometry (HRMS) provides exact mass confirmation (e.g., [M+H] expected for CHClNO). Purity >95% should be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can researchers assess the compound’s solubility and stability in different solvents?

- Methodology : Perform solubility screens in DMSO, ethanol, and aqueous buffers (pH 1–10) using UV-Vis spectroscopy (λ ~270 nm). For stability, incubate at 25°C and 37°C, sampling at 0, 24, and 48 hours. Analyze degradation products via LC-MS. Polar aprotic solvents like DMSO enhance solubility but may reduce stability under acidic conditions .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. antitrypanosomal efficacy)?

- Methodology : Conduct dose-response assays (IC/MIC) against Trypanosoma brucei (Alamar Blue assay) and bacterial strains (microdilution method). Control for solvent effects (e.g., DMSO ≤1%). Cross-validate using orthogonal assays (e.g., time-kill kinetics). Conflicting results may arise from assay-specific parameters (e.g., redox-sensitive readouts) or impurity interference .

Q. How can structure-activity relationship (SAR) studies improve this compound’s selectivity?

- Methodology : Synthesize analogs with substitutions on the 2-nitrophenyl or benzamide rings. Test modifications like:

- Electron-withdrawing groups (e.g., -CF) at the 4-position to enhance metabolic stability.

- Methylation of the amide NH to reduce hydrogen bonding (test via LogP measurements).

Compare activity against target vs. off-target receptors (e.g., CYP450 isoforms) .

Q. What computational approaches predict binding modes to biological targets (e.g., kinases or microbial enzymes)?

- Methodology : Perform molecular docking (AutoDock Vina) using crystal structures of T. brucei TbAT1 or bacterial dihydrofolate reductase. Validate with molecular dynamics simulations (GROMACS) to assess binding stability. Electrostatic potential maps (DFT calculations) can highlight nucleophilic/electrophilic regions influencing reactivity .

Q. How do crystallographic studies inform polymorph control during synthesis?

- Methodology : Grow single crystals via slow evaporation (ethanol/chloroform). Solve structure using X-ray diffraction (Mo-Kα radiation). Analyze packing motifs (e.g., π-π stacking of nitro groups) to predict dominant polymorphs. Optimize crystallization conditions (e.g., anti-solvent addition) to minimize undesired forms .

Q. What analytical methods detect trace impurities from synthetic intermediates?

- Methodology : Use LC-MS/MS with a QTOF detector to identify impurities (e.g., unreacted 2-nitroaniline or acyl chloride byproducts). Quantify via external calibration curves. For halogenated contaminants, employ ICP-MS to measure residual chloride levels. Limit impurities to <0.1% per ICH guidelines .

Methodological Considerations Table

| Parameter | Recommended Technique | Key Reference |

|---|---|---|

| Synthetic Yield | Column chromatography (silica gel) | |

| Purity Validation | HPLC (C18, 254 nm) | |

| Stability Assessment | Accelerated degradation studies | |

| Biological Activity | Alamar Blue assay (IC) | |

| Computational Modeling | Molecular docking (AutoDock Vina) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.